DNA polymerase-IN-4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DNA polymerase-IN-4 is a compound that inhibits the activity of DNA polymerases, which are enzymes responsible for synthesizing DNA molecules from nucleotides. DNA polymerases play a crucial role in DNA replication and repair, making them essential for cell division and genome maintenance. Inhibitors like this compound are valuable tools in scientific research and have potential therapeutic applications, particularly in the treatment of diseases involving rapid cell proliferation, such as cancer.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DNA polymerase-IN-4 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route may involve:

Formation of Intermediate Compounds: This step often includes the preparation of nucleoside analogs or other precursor molecules.

Coupling Reactions: These reactions involve the coupling of intermediate compounds under specific conditions, such as the use of catalysts, solvents, and controlled temperatures.

Purification: The final product is purified using techniques like chromatography to ensure its purity and efficacy.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes:

Batch Processing: Large quantities of intermediate compounds are synthesized and stored for subsequent reactions.

Continuous Flow Synthesis: This method allows for the continuous production of this compound, improving yield and reducing production time.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

化学反应分析

Types of Reactions

DNA polymerase-IN-4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Solvents: Acetonitrile, dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

科学研究应用

DNA polymerase-IN-4 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of DNA polymerases and their inhibition.

Biology: Helps in understanding DNA replication and repair processes.

Medicine: Potential therapeutic applications in treating diseases involving rapid cell proliferation, such as cancer.

Industry: Used in the development of diagnostic tools and research reagents.

作用机制

DNA polymerase-IN-4 exerts its effects by binding to the active site of DNA polymerases, preventing them from catalyzing the synthesis of DNA. This inhibition disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets include the catalytic subunits of DNA polymerases, and the pathways involved are those related to DNA synthesis and repair.

相似化合物的比较

Similar Compounds

- DNA polymerase-IN-1

- DNA polymerase-IN-2

- DNA polymerase-IN-3

Uniqueness

DNA polymerase-IN-4 is unique in its high specificity and potency as an inhibitor of DNA polymerases. Compared to similar compounds, it has a higher binding affinity and a broader range of activity against different types of DNA polymerases. This makes it a valuable tool in both research and therapeutic applications.

生物活性

DNA polymerase-IN-4 is a relatively novel compound within the family of DNA polymerases, which are essential enzymes involved in DNA replication and repair. This article focuses on the biological activity of this compound, exploring its characteristics, mechanisms, and potential applications in biotechnology and medicine.

DNA polymerases, including this compound, function by synthesizing new strands of DNA using existing strands as templates. They exhibit several critical properties that influence their biological activity:

- Fidelity : The accuracy with which a polymerase incorporates nucleotides.

- Processivity : The number of nucleotides added per binding event.

- Thermostability : The ability to remain active at elevated temperatures, crucial for techniques like PCR.

- Specificity : The preference for certain substrates over others.

This compound is particularly noted for its high fidelity and processivity, making it suitable for applications requiring precise DNA synthesis.

Comparative Characteristics

The following table summarizes key characteristics of various DNA polymerases, including this compound:

| Characteristic | This compound | Other Polymerases (e.g., Taq, Pfu) |

|---|---|---|

| Fidelity | High | Moderate to High |

| Processivity | High | Variable |

| Thermostability | Moderate | High (Taq), Very High (Pfu) |

| Specificity | High | Moderate |

Study 1: Efficacy in PCR Applications

In a comparative study assessing the performance of this compound in PCR applications against traditional polymerases like Taq and Pfu, researchers found that:

- Yield : this compound produced higher yields of target DNA fragments.

- Accuracy : It demonstrated significantly lower mutation rates compared to Taq polymerase.

This study highlighted the potential of this compound for applications requiring high fidelity and yield.

Study 2: Role in DNA Repair Mechanisms

Another study investigated the role of this compound in repairing DNA lesions caused by environmental mutagens. The results indicated that:

- Repair Efficiency : Cells expressing this compound showed improved repair efficiency of damaged DNA compared to controls.

- Mutation Frequency : A marked reduction in mutation frequency was observed, suggesting its utility in maintaining genomic stability.

Research Findings

Recent research has focused on engineering DNA polymerases for specific applications. For instance, modifications to enhance the properties of this compound have been explored:

- Mutagenesis Studies : Targeted mutagenesis has been employed to identify amino acids critical for fidelity and processivity.

- Structural Analysis : X-ray crystallography has provided insights into the enzyme's active site configuration, aiding in the design of more effective variants.

Future Directions

The ongoing research into this compound includes:

- Synthetic Biology Applications : Its potential use in synthetic biology to construct novel genetic circuits.

- Therapeutic Applications : Investigating its role in gene therapy and targeted genome editing.

属性

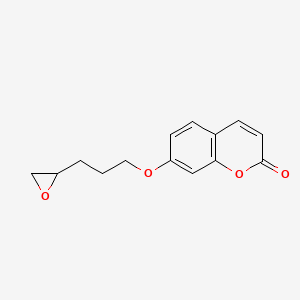

分子式 |

C14H14O4 |

|---|---|

分子量 |

246.26 g/mol |

IUPAC 名称 |

7-[3-(oxiran-2-yl)propoxy]chromen-2-one |

InChI |

InChI=1S/C14H14O4/c15-14-6-4-10-3-5-11(8-13(10)18-14)16-7-1-2-12-9-17-12/h3-6,8,12H,1-2,7,9H2 |

InChI 键 |

KOOIXRMLUYQVIQ-UHFFFAOYSA-N |

规范 SMILES |

C1C(O1)CCCOC2=CC3=C(C=C2)C=CC(=O)O3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。